molecular formula C12H10Br2O B14188110 2-(1,2-Dibromoethoxy)naphthalene CAS No. 922149-26-6

2-(1,2-Dibromoethoxy)naphthalene

Cat. No.: B14188110
CAS No.: 922149-26-6
M. Wt: 330.01 g/mol
InChI Key: JGPVZBKOOUFRBK-UHFFFAOYSA-N
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Description

2-(1,2-Dibromoethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring substituted with a dibromoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the photobromination of naphthalene using molecular bromine in the presence of a solvent like carbon tetrachloride (CCl4) under irradiation conditions . The resulting dibromonaphthalene can then be reacted with ethylene glycol to introduce the ethoxy group, forming 2-(1,2-Dibromoethoxy)naphthalene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dibromoethoxy)naphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-(1,2-Dibromoethoxy)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in the catabolism of aromatic compounds, such as naphthalene 1,2-dioxygenase . This interaction can lead to the formation of reactive intermediates and subsequent biochemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Dibromoethoxy)naphthalene is unique due to the presence of both bromine and ethoxy substituents, which confer distinct chemical reactivity and potential applications compared to other naphthalene derivatives. Its ability to undergo diverse chemical reactions and its utility in various research fields highlight its significance.

Properties

CAS No.

922149-26-6

Molecular Formula

C12H10Br2O

Molecular Weight

330.01 g/mol

IUPAC Name

2-(1,2-dibromoethoxy)naphthalene

InChI

InChI=1S/C12H10Br2O/c13-8-12(14)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2

InChI Key

JGPVZBKOOUFRBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(CBr)Br

Origin of Product

United States

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